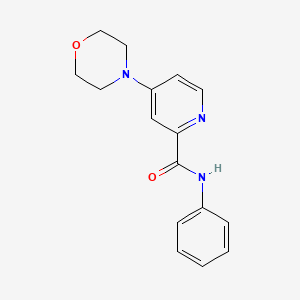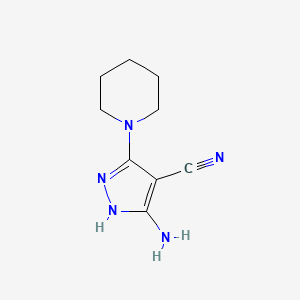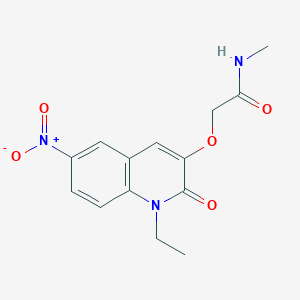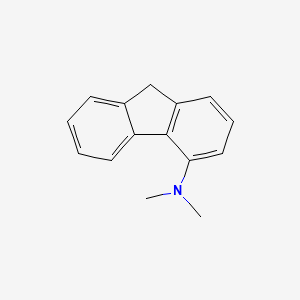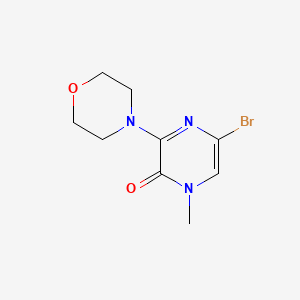
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is a heterocyclic organic compound that contains bromine, methyl, and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one typically involves the bromination of 1-methyl-3-morpholinopyrazin-2(1H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions could convert the bromine atom to a hydrogen atom, yielding 1-methyl-3-morpholinopyrazin-2(1H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Biologically, compounds similar to this compound may exhibit interesting bioactivity, making them candidates for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic effects, such as antimicrobial, antiviral, or anticancer activities.
Industry
Industrially, such compounds might be used in the production of specialty chemicals or as building blocks for more complex chemical entities.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Fluoro-1-methyl-3-morpholinopyrazin-2(1H)-one
- 5-Iodo-1-methyl-3-morpholinopyrazin-2(1H)-one
Uniqueness
5-Bromo-1-methyl-3-morpholinopyrazin-2(1H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can affect the compound’s interactions with biological targets and its overall stability.
Properties
Molecular Formula |
C9H12BrN3O2 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-morpholin-4-ylpyrazin-2-one |
InChI |
InChI=1S/C9H12BrN3O2/c1-12-6-7(10)11-8(9(12)14)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
DFOSMTBZQDLHFV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C(C1=O)N2CCOCC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



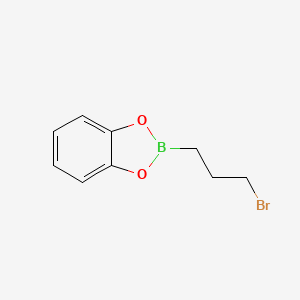
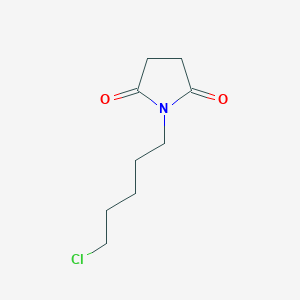
![1-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]pyrrolidin-2-one](/img/structure/B13991366.png)
![8-Cyclopentyl-2-methanesulfinyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13991370.png)
